![molecular formula C19H22N2O4 B5745122 N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5745122.png)
N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide, also known as ML277, is a small molecule that has gained attention in recent years for its potential use in scientific research. This compound is a selective activator of the Kir7.1 potassium channel, which is involved in various physiological processes such as cell volume regulation and pH homeostasis. In
作用機序
N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide acts as a positive allosteric modulator of Kir7.1 channels, meaning that it enhances the channel's activity without directly binding to the channel pore. The exact mechanism of N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide's action on Kir7.1 channels is not fully understood, but it is thought to involve a conformational change in the channel protein that increases its sensitivity to potassium ions.
Biochemical and Physiological Effects:
N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide has been shown to increase potassium ion conductance and membrane hyperpolarization in cells expressing Kir7.1 channels. This effect is selective for Kir7.1 channels, as N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide does not activate other potassium channels. N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide has also been shown to regulate cell volume and pH homeostasis in various cell types. In addition, N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide has been implicated in the regulation of intraocular pressure, suggesting its potential use in the treatment of glaucoma.
実験室実験の利点と制限
One advantage of N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide is its selectivity for Kir7.1 channels, which allows for specific investigation of the role of these channels in various physiological processes. N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide also has a high potency, meaning that it can be used at low concentrations in experiments. However, one limitation of N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide is its relatively short half-life, which may require frequent dosing in experiments. In addition, N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide's mechanism of action is not fully understood, which may limit its use in certain types of experiments.
将来の方向性
There are several future directions for N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide research. One direction is to investigate the role of Kir7.1 channels in diseases such as hypertension and glaucoma, and to explore the potential therapeutic use of N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide in these conditions. Another direction is to study the interaction of N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide with other potassium channels and ion channels, to better understand its mechanism of action. Additionally, N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide could be used in combination with other compounds to investigate their synergistic effects on Kir7.1 channel activity. Finally, N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide could be modified to improve its pharmacokinetic properties, such as its half-life and bioavailability, for potential clinical use.
合成法
The synthesis of N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide involves several steps, including the coupling of 2-(isopropylcarbamoyl)phenylboronic acid with 3,4-dimethoxybenzaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the reduced intermediate with 2-chloro-N-(4-morpholinyl)acetamide. This synthesis method has been optimized to produce high yields of pure N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide.
科学的研究の応用
N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide has been primarily used in scientific research to study the Kir7.1 potassium channel. This channel is expressed in various tissues, including the kidney, retina, and brain. N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide has been shown to selectively activate Kir7.1 channels, leading to increased potassium ion conductance and membrane hyperpolarization. This compound has been used to investigate the role of Kir7.1 channels in regulating cell volume and pH homeostasis, as well as in the pathophysiology of diseases such as glaucoma and hypertension.
特性
IUPAC Name |
3,4-dimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-12(2)20-19(23)14-7-5-6-8-15(14)21-18(22)13-9-10-16(24-3)17(11-13)25-4/h5-12H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEYGHQXTYLPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5745047.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenoxy)-N-methylacetamide](/img/structure/B5745053.png)
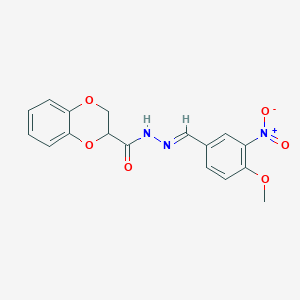
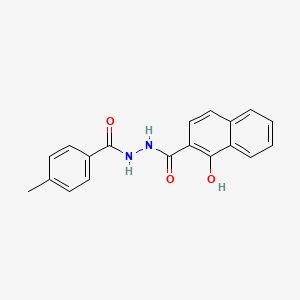

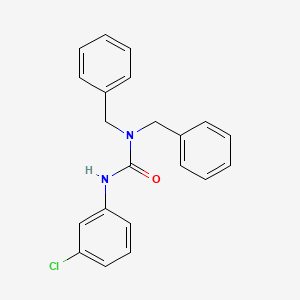
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5745091.png)
![N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide](/img/structure/B5745094.png)
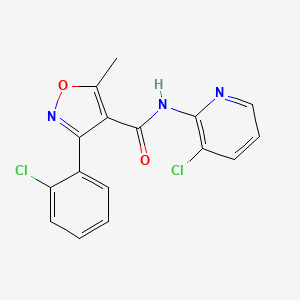
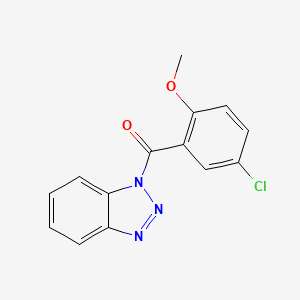
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5745130.png)
![2-[4-(2-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5745138.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5745140.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5745146.png)